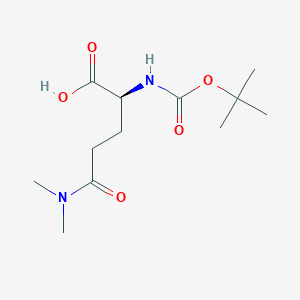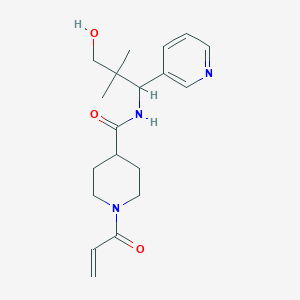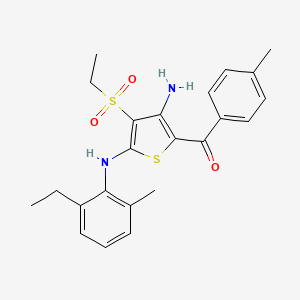
2,2'-Disulfanediylbis(3-bromoaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis(3-bromoaniline) is a chemical compound with the molecular formula C12H10Br2N2S2 . It has a molecular weight of 406.16 and is used in diverse scientific research due to its unique attributes. It is particularly valuable for studies in materials science, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The InChI code for 2,2’-Disulfanediylbis(3-bromoaniline) is 1S/C12H10Br2N2S2/c13-7-3-1-5-9(15)11(7)17-18-12-8(14)4-2-6-10(12)16/h1-6H,15-16H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2,2’-Disulfanediylbis(3-bromoaniline) appears as a yellow to brown solid . More detailed physical and chemical properties were not available in the search results.Aplicaciones Científicas De Investigación
Antibacterial Properties
One of the significant applications of 2,2’-Disulfanediylbis(3-bromoaniline) is in the field of antibacterial research . A series of novel 1,2-bissubstituted disulfanes bearing beta-amino acid, dihydropyrimidine-2,4- (1H,3H)-dione, hydrazide, hydrazone and azole moieties were synthesized . These disulphides were found to have interesting antibacterial properties over a panel of the tested Gram-positive and Gram-negative bacteria .
Synthesis of Novel Disulfanes
2,2’-Disulfanediylbis(3-bromoaniline) is used in the synthesis of novel disulfanes . The target 2,2’-((disulfanediylbis(2,1-phenylene))bis(azanediyl))bis(1-phenylethan-1-one) (2a) and 2,2’-((disulfanediylbis(2,1-phenylene))bis(azanediyl))bis(1-(4-chlorophenyl)ethan-1-one) (2b) were synthesized by applying the initial 2,2‘-dianilinodisulfide and α-haloketones .
Role in Disulfide Bond Formation
The disulfide bond (DSB) plays an important role in the sulfur-containing organic molecules and affects their wide applications in different fields, including medicinal chemistry and pharmaceuticals . The DSB having unique chemical and biophysical properties is one of the essential structural elements of bioactive proteins and peptides, drugs, natural products and other fields .
Influence on Stability and Folding of Proteins
The S−S structural functionality strongly influences the stability, folding, and biological function of proteins and peptides . It also helps maintain the cellular redox balance in the cells of organisms .
Use in Controlled Drug Delivery Systems (CDDS)
Disulfides are widely used in the design of Controlled Drug Delivery Systems (CDDS) . They serve for protein modification and are components of many proteins, biopolymers including hormones, neurotransmitters, enzyme inhibitors, growth factors, and antimicrobial peptides .
Synthesis of Dithiocarbazate Family Compounds
A new compound of the dithiocarbazate family, 2,2′- ( (disulfanediylbis ( (ethylthio)methylene))bis (hydrazin-2-yl-1-ylidene))bis (2-oxo-1,2-dihydro-3H-indol-3-ylidene), and its five metal complexes are synthesized . All compounds are characterized by elemental and mass analysis, spectroscopic (FT-IR, 1H-NMR and 13 .
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2-amino-6-bromophenyl)disulfanyl]-3-bromoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2S2/c13-7-3-1-5-9(15)11(7)17-18-12-8(14)4-2-6-10(12)16/h1-6H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNQMTIJPYSNFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)SSC2=C(C=CC=C2Br)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Disulfanediylbis(3-bromoaniline) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dimethyl-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2390465.png)
![3-butyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2390469.png)
![N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B2390472.png)
![2-(Bromomethyl)-1-oxaspiro[4.6]undecane](/img/structure/B2390475.png)

![2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2390477.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2390478.png)
![2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2390479.png)
![N-(5-chloro-2-cyanophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2390480.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2390481.png)


